4'-Aarboxylic acid imrecoxib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4'-Aarboxylic acid imrecoxib is a useful research compound. Its molecular formula is C21H21NO5S and its molecular weight is 399.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4'-Carboxylic acid imrecoxib is a metabolite of imrecoxib, a selective COX-2 inhibitor primarily used for treating osteoarthritis pain. This article discusses its biological activity, including pharmacokinetics, metabolic pathways, and potential therapeutic effects, supported by relevant data tables and case studies.
Overview of Imrecoxib
Imrecoxib is classified as a moderate selective COX-2 inhibitor, with a chemical structure represented as 4-(4-methylsulfonyl-phenyl)-1-propyl-3-(p-tolyl)-1H-pyrrol-2(5H)-one. It was introduced in China for symptomatic treatment of osteoarthritis in 2011. The drug's pharmacokinetics reveal that it is metabolized primarily through the CYP450 enzyme system, particularly by CYP2C9, CYP2D6, and CYP3A4, leading to various metabolites including the 4'-carboxylic acid form .
Pharmacokinetics and Metabolism
The pharmacokinetic profile of imrecoxib indicates a half-life (t1/2) of approximately 20 hours, with peak plasma concentration (tmax) occurring around 2 hours post-administration. Its metabolism involves a two-step oxidation process where the parent compound is first hydroxylated to form the hydroxymethyl metabolite (M1) and subsequently oxidized to the carboxylic acid metabolite (M2) .
Table 1: Metabolic Pathways of Imrecoxib
Metabolite | Enzyme Involved | Pathway Description |
---|---|---|
M1 | CYP2C9, CYP3A4 | Hydroxylation of imrecoxib |
M2 | Aldehyde oxidase | Oxidation of M1 to carboxylic acid |
Biological Activity
The biological activity of 4'-carboxylic acid imrecoxib has been evaluated in various studies focusing on its anti-inflammatory and analgesic properties.
Anti-inflammatory Effects
In clinical trials, imrecoxib showed significant efficacy in reducing pain associated with osteoarthritis without major gastrointestinal side effects often seen with non-selective NSAIDs. The selective inhibition of COX-2 over COX-1 helps minimize these adverse effects . The compound's mechanism involves the modulation of inflammatory pathways, primarily through the inhibition of prostaglandin synthesis.
Case Study: Interaction with Warfarin
A study involving healthy volunteers assessed the interaction between warfarin and imrecoxib. It was found that co-administration did not significantly alter warfarin pharmacodynamics, indicating a favorable safety profile for patients requiring anticoagulation therapy while on imrecoxib .
Safety Profile
Safety evaluations during clinical trials highlighted that both imrecoxib and its metabolites did not lead to severe adverse events when administered at therapeutic doses. Commonly reported side effects included mild gastrointestinal discomfort but were generally well tolerated by participants .
Properties
Molecular Formula |
C21H21NO5S |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
4-[3-(4-methylsulfonylphenyl)-5-oxo-1-propyl-2H-pyrrol-4-yl]benzoic acid |
InChI |
InChI=1S/C21H21NO5S/c1-3-12-22-13-18(14-8-10-17(11-9-14)28(2,26)27)19(20(22)23)15-4-6-16(7-5-15)21(24)25/h4-11H,3,12-13H2,1-2H3,(H,24,25) |
InChI Key |
UOLUFPJCRSHVKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CC(=C(C1=O)C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.